molecular formula C9H14F2O2 B2795832 1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde CAS No. 2001950-92-9

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde

Cat. No.: B2795832
CAS No.: 2001950-92-9
M. Wt: 192.206
InChI Key: JVODXUKEMZCMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C9H14F2O2 It is characterized by the presence of an ethoxy group, two fluorine atoms, and an aldehyde group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Ethoxylation: The 4,4-difluorocyclohexanone undergoes an ethoxylation reaction to introduce the ethoxy group.

    Formylation: The final step involves the formylation of the ethoxylated intermediate to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid.

    Reduction: 1-Ethoxy-4,4-difluorocyclohexane-1-methanol.

    Substitution: Products depend on the nucleophile used (e.g., 1-ethoxy-4-fluoro-4-substituted-cyclohexane-1-carbaldehyde).

Scientific Research Applications

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: Lacks the ethoxy and aldehyde groups.

    4-Fluorocyclohexane-1-carbaldehyde: Contains only one fluorine atom and lacks the ethoxy group.

Uniqueness

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is unique due to the presence of both ethoxy and aldehyde groups along with two fluorine atoms on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-13-8(7-12)3-5-9(10,11)6-4-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODXUKEMZCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.